molecular formula C9H9FO B2699089 1-(2-Fluorophenyl)cyclopropan-1-ol CAS No. 1249293-03-5

1-(2-Fluorophenyl)cyclopropan-1-ol

Cat. No.: B2699089
CAS No.: 1249293-03-5
M. Wt: 152.168
InChI Key: BQTQCOAROVJUMX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol This compound features a cyclopropane ring substituted with a fluorophenyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)cyclopropan-1-ol typically involves the reaction of 2-fluorophenylmagnesium bromide with cyclopropanone . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.

The major products formed from these reactions include the corresponding ketone, reduced cyclopropane, and substituted derivatives, respectively .

Scientific Research Applications

1-(2-Fluorophenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)cyclopropan-1-ol: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and biological activity.

    1-(2-Bromophenyl)cyclopropan-1-ol:

    1-(2-Methylphenyl)cyclopropan-1-ol: The methyl group provides different steric and electronic effects compared to the fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity .

Properties

IUPAC Name

1-(2-fluorophenyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,11H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTQCOAROVJUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249293-03-5
Record name 1-(2-fluorophenyl)cyclopropan-1-ol
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